N-[2-(4-chlorophenyl)ethyl]-3-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}amino)benzamide
Description
N-[2-(4-chlorophenyl)ethyl]-3-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}amino)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a chlorophenyl ethyl side chain
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-[(5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S2/c21-15-6-4-13(5-7-15)8-9-22-19(25)14-2-1-3-16(10-14)23-20-24-17-11-29(26,27)12-18(17)28-20/h1-7,10,17-18H,8-9,11-12H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZESGTJKRSAGLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=N2)NC3=CC=CC(=C3)C(=O)NCCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-3-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}amino)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the benzamide group and the chlorophenyl ethyl side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-3-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with thiazole and benzamide moieties exhibit significant antimicrobial properties. The compound has been studied for its efficacy against various bacterial strains and fungi.
- Bacterial Activity : Studies have shown that derivatives of thiazole-based compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, similar compounds have been evaluated against Escherichia coli and Staphylococcus aureus, demonstrating promising antibacterial activity at low concentrations .
- Fungal Activity : The compound's derivatives have also been tested for antifungal properties against species such as Aspergillus niger and Apergillus oryzae, indicating potential applications in treating fungal infections .
Anticancer Potential
The thiazole ring system is known for its anticancer properties. Research has focused on the synthesis of thiazole derivatives that exhibit cytotoxic effects against cancer cell lines.
- Cytotoxicity Studies : Compounds similar to N-[2-(4-chlorophenyl)ethyl]-3-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}amino)benzamide have been evaluated against various cancer cell lines, including breast cancer (MCF7) and others. Results indicate that certain derivatives can significantly reduce cell viability, suggesting their potential as anticancer agents .
Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions between the compound and its biological targets. This computational approach helps in understanding the mechanism of action and optimizing lead compounds for better efficacy.
- Binding Affinity : Studies have shown that derivatives of this compound can bind effectively to specific receptors associated with microbial resistance and cancer proliferation. Such insights are critical for drug design and development .
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that yield compounds with diverse biological activities.
| Synthesis Method | Yield (%) | Characterization Techniques |
|---|---|---|
| Multi-step synthesis | Varies | NMR, IR spectroscopy |
| Purification | High | HPLC |
The characterization techniques confirm the molecular structure and purity of the synthesized compounds.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-3-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}amino)benzamide involves its interaction with specific molecular targets. The thiazole ring and benzamide group may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as sulfathiazole and ritonavir.
Benzamide Derivatives: Compounds like sulpiride and tiapride, which also feature benzamide groups.
Uniqueness
N-[2-(4-chlorophenyl)ethyl]-3-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}amino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-3-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}amino)benzamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological effects, focusing on pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure featuring a thieno[3,4-d][1,3]thiazole moiety linked to a chlorophenyl ethyl group. Its molecular formula is with a molecular weight of approximately 433.98 g/mol.
1. Anticancer Properties
Studies have indicated that compounds with similar structural features exhibit significant anticancer activities. For instance, thieno[3,4-d][1,3]thiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms:
- Induction of Apoptosis : Compounds in this class often activate apoptotic pathways in cancer cells.
- Cell Cycle Arrest : They can induce cell cycle arrest at the G2/M phase.
A specific study demonstrated that a related compound reduced tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .
2. Anti-inflammatory Effects
Research has shown that thiazole derivatives possess anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. In vitro studies revealed that the target compound significantly reduced the levels of TNF-alpha and IL-6 in activated macrophages .
3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives have shown efficacy against various bacterial strains and fungi. For example:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate inhibition |
| Escherichia coli | Strong inhibition |
| Candida albicans | Moderate inhibition |
These findings suggest potential applications as antimicrobial agents in clinical settings .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.
- Interaction with DNA : Some derivatives intercalate with DNA or inhibit topoisomerases.
These mechanisms contribute to the compound's potential as a therapeutic agent against cancer and inflammatory diseases.
Case Studies and Research Findings
Several case studies highlight the efficacy of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
